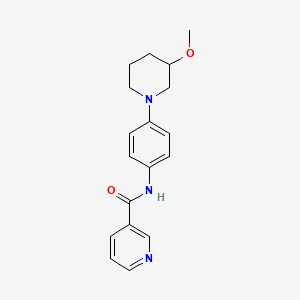

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-5-3-11-21(13-17)16-8-6-15(7-9-16)20-18(22)14-4-2-10-19-12-14/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUATHBKIJMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with nicotinoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide has been investigated for its role as a therapeutic agent in several conditions.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, nicotinamide adenine dinucleotide (NAD) replenishment therapy has been explored in Parkinson's disease, showing potential for enhancing cerebral NAD levels and improving clinical outcomes . This suggests that derivatives like this compound could be beneficial in neurodegenerative conditions.

Anticancer Properties

Nicotinamide derivatives have been studied for their ability to act as radio-sensitizers in cancer therapy. They enhance the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation damage . This application could be extended to this compound, given its structural similarities to known anticancer agents.

Skin Cancer Prevention

Clinical trials have demonstrated that nicotinamide can reduce the incidence of nonmelanoma skin cancers and actinic keratoses in high-risk patients. In a phase 3 trial, participants receiving oral nicotinamide showed a 23% reduction in new skin cancers compared to placebo . This highlights the potential of this compound as a protective agent against UV-induced skin damage.

Anti-Aging Effects

Nicotinamide has been recognized for its role in skin health, particularly in reducing signs of aging and hyperpigmentation. It inhibits the generation of reactive oxygen species (ROS), which are implicated in skin aging processes . The application of this compound could thus be explored in cosmetic formulations aimed at improving skin appearance and health.

Mechanistic Insights

The mechanisms through which this compound exerts its effects are vital for understanding its applications:

- NAD+ Metabolism : The compound may influence NAD+ biosynthesis, which is crucial for various cellular processes including energy metabolism and DNA repair .

- Antioxidant Activity : Its ability to scavenge free radicals and reduce oxidative stress positions it as a candidate for therapeutic interventions targeting oxidative damage .

Clinical Trials

A notable study involving nicotinamide involved patients with prior skin cancers, demonstrating significant efficacy in reducing new cancer occurrences . Such findings support the exploration of related compounds like this compound in clinical settings.

Experimental Models

In vitro studies have shown that nicotinamide derivatives can protect skin cells from environmental stressors, indicating their potential use in skincare products aimed at combating pollution-related damage .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Analysis :

- The dihedral angle between phenyl and pyridine rings significantly impacts molecular conformation and supramolecular aggregation. Planar structures (e.g., N-(3-hydroxyphenyl)nicotinamide) may enhance interactions with flat binding pockets, while bulky substituents like 3-methoxypiperidine could induce rigidity or steric effects .

Analysis :

- Substituent hydrophobicity and shape (e.g., fluorobenzyl in NCX inhibitors) correlate with target affinity .

- Pyrazole-containing analogs (e.g., A-933548) demonstrate that heterocyclic extensions enhance protease selectivity, suggesting that the methoxypiperidine moiety could similarly refine target specificity .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The methoxypiperidine group in the target compound may improve solubility compared to highly lipophilic substituents (e.g., chlorobenzamido) while offering metabolic resistance due to the methoxy ether .

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a derivative of nicotinamide, which is known for its role in cellular metabolism and as a precursor to NAD+ (nicotinamide adenine dinucleotide). The compound's structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.

Mechanism of Action:

- Receptor Interactions: The compound is employed in studying receptor interactions, particularly in relation to neurotransmitter systems.

- Cellular Pathways: It influences cellular pathways by binding to specific molecular targets, which can lead to alterations in cellular signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Potential:

- Preliminary studies suggest that derivatives of nicotinamide can induce apoptosis in cancer cells. For instance, related compounds have been identified as potent inducers of apoptosis through caspase activation assays .

- A notable study highlighted the efficacy of N-phenyl nicotinamides in inhibiting breast cancer cell growth, demonstrating significant potency at low concentrations (EC50 values as low as 0.082 µM) .

- Neuroprotective Effects:

- Skin Cancer Prevention:

Case Study 1: Apoptosis Induction

A study focusing on substituted N-phenyl nicotinamides demonstrated their ability to induce apoptosis in T47D breast cancer cells. The lead compound showed significant growth inhibition and was effective against drug-resistant cell lines .

Case Study 2: Neurodegeneration

In a reported case involving a patient with a critical defect in NNMT (nicotinamide N-methyltransferase) activity, the administration of nicotinamide was shown to influence NAD(H) production and metabolic pathways associated with neurodegeneration . This underscores the compound's role in metabolic regulation.

Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide, and how is structural confirmation achieved?

- Methodology :

- Synthesis : Utilize coupling reactions between nicotinoyl chloride and 4-(3-methoxypiperidin-1-yl)aniline. Protect the piperidine nitrogen during synthesis to avoid side reactions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., HATU or EDC) influence yield .

- Characterization : Confirm structure via 1H/13C NMR (peaks for methoxy at ~3.3 ppm, piperidine protons at 1.5–3.0 ppm) and HRMS. Purity assessment requires HPLC (≥98%) with UV detection (λmax ~255 nm) .

- Crystallography : For resolving stereochemistry, use SHELX programs (e.g., SHELXL for refinement) to generate X-ray structures .

Q. How can researchers assess the thermal stability of this compound?

- Methodology :

- Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperature.

- Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.

- Stability under storage: Long-term studies at -20°C (≥5 years) with periodic HPLC checks .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., VEGFR2) using fluorescence-based assays.

- Cell viability : Test in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays. Include positive controls (e.g., imatinib for kinase inhibition) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the 3-methoxy group on the piperidine ring?

- Methodology :

- Optimize protecting groups (e.g., Boc for piperidine nitrogen) to direct substitution.

- Use computational modeling (DFT) to predict reaction pathways and transition states.

- Validate regioselectivity via 2D NMR (NOESY for spatial proximity) and X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Methodology :

- Assay validation : Compare enzyme inhibition (IC50) with cell-based efficacy (EC50). Discrepancies may arise from membrane permeability or off-target effects.

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to enhance bioavailability in cellular assays .

- Metabolic stability : Perform LC-MS/MS to monitor metabolite formation in hepatic microsomes .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodology :

- Structural analogs : Introduce trifluoromethyl groups to enhance lipophilicity and metabolic stability .

- Prodrug design : Modify the nicotinamide moiety to ester prodrugs for improved absorption.

- In vivo PK : Conduct bioavailability studies in rodents, monitoring plasma half-life via LC-MS .

Q. What computational approaches predict binding modes to target proteins (e.g., kinases)?

- Methodology :

- Docking simulations : Use AutoDock Vina with crystal structures of VEGFR2 or PI3K.

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR and mass spectrometry data?

- Methodology :

- Spectral validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs).

- Isotope patterns : Analyze HRMS for chlorine/bromine signatures that may indicate impurities.

- Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What steps mitigate discrepancies between computational and experimental logP values?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.